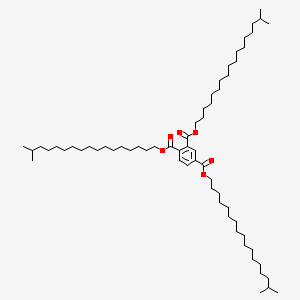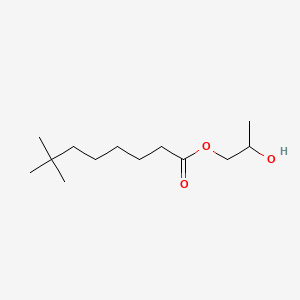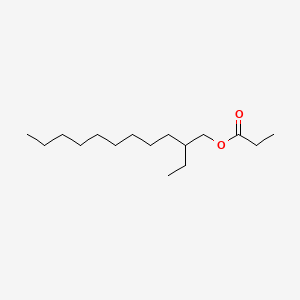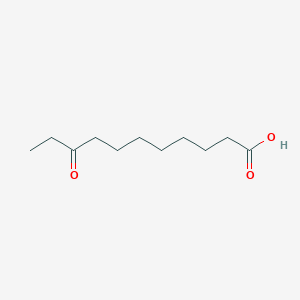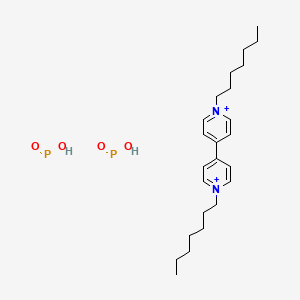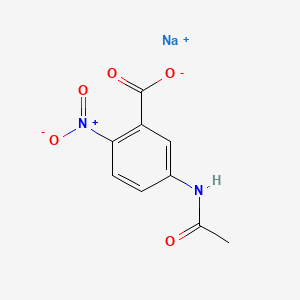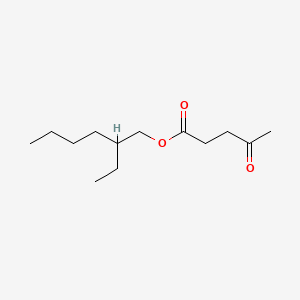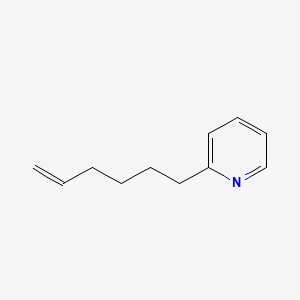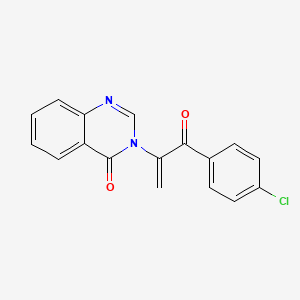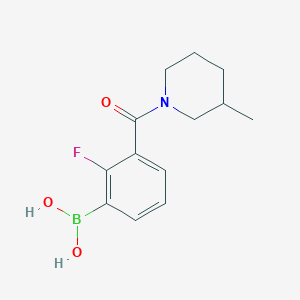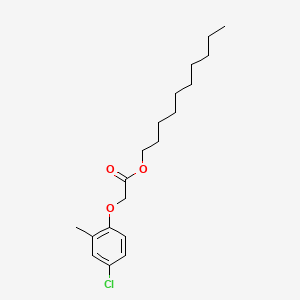
Decyl (4-chloro-2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C19H29ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(4-chloro-2-methylphenoxy)acetic acid+decanolacid catalystdecyl (4-chloro-2-methylphenoxy)acetate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Decyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield (4-chloro-2-methylphenoxy)acetic acid and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and decanol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the decyl chain.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Decyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: As a derivative of MCPA, it is used as a herbicide to control broad-leaf weeds in crops.
Pharmaceuticals: The compound’s derivatives have been studied for their potential antitumor activity.
Chemistry: It serves as a model compound in the study of esterification and hydrolysis reactions.
Materials Science: Used in the synthesis of ionic liquids with herbicidal properties.
Mecanismo De Acción
The mechanism of action of decyl (4-chloro-2-methylphenoxy)acetate, particularly in its herbicidal application, involves the disruption of plant growth hormones known as auxins. The compound mimics the natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development .
Comparación Con Compuestos Similares
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with a similar mode of action.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness
Decyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester structure, which imparts different physicochemical properties compared to its parent acid, MCPA. The decyl ester form enhances its lipophilicity, potentially improving its absorption and efficacy in certain applications.
Propiedades
Número CAS |
67829-81-6 |
|---|---|
Fórmula molecular |
C19H29ClO3 |
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
decyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C19H29ClO3/c1-3-4-5-6-7-8-9-10-13-22-19(21)15-23-18-12-11-17(20)14-16(18)2/h11-12,14H,3-10,13,15H2,1-2H3 |
Clave InChI |
CFONOMUMGULYJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


